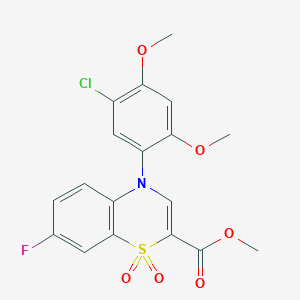

methyl 4-(5-chloro-2,4-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(5-chloro-2,4-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a synthetic organic compound that belongs to the class of benzothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(5-chloro-2,4-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multi-step organic reactions The starting materials often include substituted anilines and thioureas, which undergo cyclization reactions to form the benzothiazine core

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also include purification steps, such as recrystallization or chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-chloro-2,4-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It may find applications in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of methyl 4-(5-chloro-2,4-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide would depend on its specific biological activity. Generally, benzothiazine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The compound may modulate specific signaling pathways or inhibit the activity of target proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 4-(5-chloro-2,4-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide include other benzothiazine derivatives with different substituents. Examples include:

- Methyl 4-(2,4-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate

- Methyl 4-(5-chloro-2-methoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the chloro, methoxy, and fluoro groups may enhance its potency or selectivity for certain targets compared to other benzothiazine derivatives.

Biological Activity

Methyl 4-(5-chloro-2,4-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound belonging to the benzothiazine class. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. The following sections detail its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazine core with several functional groups that contribute to its biological activity. The presence of chloro and methoxy substituents enhances its interaction with various biological targets.

Anticancer Activity

Research indicates that this compound may possess significant anticancer properties. A study on related benzothiazine derivatives reported IC50 values ranging from 0.11 μM to 10.42 μM , indicating potent inhibition against various cancer cell lines . The mechanism of action may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent . Its structural similarity to other known anti-inflammatory compounds suggests that it may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenases (COXs) and lipoxygenases (LOXs). This property is particularly relevant for developing treatments for chronic inflammatory diseases.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound exhibits antimicrobial activity . Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent .

Enzyme Inhibition Studies

The compound's interaction with specific enzymes has been a focal point in research. For instance, studies have indicated that benzothiazine derivatives can act as inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications. The structure-activity relationship (SAR) studies suggest that modifications in the benzothiazine framework can enhance binding affinity and inhibitory potency .

Synthesis of this compound

The synthesis of this compound typically involves multiple steps:

- Formation of the Benzothiazine Core : The initial step involves synthesizing the benzothiazine framework through cyclization reactions.

- Substitution Reactions : Introduction of the chloro and methoxy groups is achieved through electrophilic aromatic substitution methods.

- Carboxylation : The final step involves carboxylation to yield the desired product.

Comparative Analysis with Similar Compounds

To better understand its potential applications, this compound can be compared with other related compounds:

| Compound Name | Biological Activity | IC50 (μM) | Notes |

|---|---|---|---|

| Compound A | Anticancer | 0.11 | Strong inhibition |

| Compound B | Anti-inflammatory | 5.0 | Moderate activity |

| Compound C | Antimicrobial | 3.5 | Effective against Gram-positive bacteria |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Anticancer Activity : A recent study demonstrated that this compound effectively inhibited cancer cell proliferation in vitro and in vivo models .

- Anti-inflammatory Mechanism Investigation : Research focused on elucidating the mechanism by which this compound reduces inflammation showed significant inhibition of COX enzymes .

- Antimicrobial Efficacy Testing : Tests against various bacterial strains revealed promising results for potential use as an antimicrobial agent .

Properties

IUPAC Name |

methyl 4-(5-chloro-2,4-dimethoxyphenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFNO6S/c1-25-14-8-15(26-2)13(7-11(14)19)21-9-17(18(22)27-3)28(23,24)16-6-10(20)4-5-12(16)21/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDMSMNLRXCZKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N2C=C(S(=O)(=O)C3=C2C=CC(=C3)F)C(=O)OC)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.